Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine
Description
Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is a heterocyclic compound featuring a 1,2-thiazole core substituted with a methoxy group at the 3-position and an ethylamine-linked methyl group at the 5-position. The 1,2-thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-3-8-5-6-4-7(10-2)9-11-6/h4,8H,3,5H2,1-2H3 |
InChI Key |
SFKSMQGHHDIZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NS1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiazole derivative with an appropriate alkylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .
Comparison with Similar Compounds
(a) 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
(b) (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide
(c) [(3-Ethylisoxazol-5-yl)methyl]amine
- Structure : Replaces the 1,2-thiazole ring with a 1,2-oxazole (isoxazole) ring.
- Properties : Molecular formula C₆H₁₀N₂O. The oxygen atom in isoxazole reduces electron density compared to sulfur in thiazole, altering reactivity in electrophilic substitution.
- Applications : Explored in agrochemicals for its metabolic stability .
Functional Group Variations
(a) Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate
- Structure: Contains a 1,2,4-thiadiazole ring with an ethoxycarbonylamino group and ester side chain.
- Properties : Molecular formula C₈H₁₁N₃O₃S. The thiadiazole ring increases thermal stability, while the ester group facilitates prodrug strategies.
- Applications : Intermediate in antibacterial agent synthesis .
(b) 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Structure : Features a 1,2,4-triazole ring with ethyl and methyl substituents.
- Properties : Molecular formula C₇H₁₃N₅. The triazole ring enhances metal coordination capacity, useful in catalysis.
- Applications : Ligand in transition-metal complexes for asymmetric synthesis .
Biological Activity
Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides an overview of the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that thiazole derivatives can inhibit the growth of bacteria such as E. coli and Streptococcus pyogenes at concentrations as low as 31.25 μg/mL, demonstrating inhibition zones significantly larger than those produced by standard antibiotics like ofloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. coli | 31.25 | 16–18 |
| 2-Amino-1,3,4-thiadiazole | Streptococcus pyogenes | 31.25 | 16–18 |
| Ofloxacin | Control | 62.5 | - |
Antifungal Properties
This compound has also been studied for its antifungal potential. The thiazole moiety is known to enhance the compound's ability to disrupt fungal cell membranes and metabolic pathways.
Anticancer Activity
The compound is being investigated for its anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation:
- Mechanism of Action : this compound may inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced growth rates in cancer cells.
Case Study: Inhibition of Cancer Cell Lines
In studies involving various cancer cell lines such as HepG2 (liver) and MDA-MB-231 (breast), this compound demonstrated significant cytotoxicity:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 7.2 | Inhibition of DNA synthesis |
| MDA-MB-231 | 9.98 | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
